Bienvenue dans la boutique en ligne BenchChem!

3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Medicinal Chemistry Conformational Analysis Scaffold Optimization

Procure CAS 886503-26-0, a synthetically tailored heterocyclic building block for advanced medicinal chemistry. Its pyrazolo[3,4-b]pyridine core, featuring a 4-carboxylic acid handle, N1-methyl, and twin 3,6-dicyclopropyl substituents, provides essential conformational constraint and lipophilicity (cLogP ~2.8) for reproducible target engagement. This privileged scaffold has demonstrated >10-fold potency advantage over fenofibrate in PPARα cellular assays and unique binding modes confirmed by X-ray co-crystallography. The acid handle enables direct amide coupling for library synthesis or conjugation to biotin/fluorophores for chemical probe development. Ideal for lead optimization, as a 3D-fragment replacement for fibrate-based therapies, or as a rigid, pre-organized linker in PROTAC design.

Molecular Formula C14H15N3O2
Molecular Weight 257.293
CAS No. 886503-26-0
Cat. No. B2776417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS886503-26-0
Molecular FormulaC14H15N3O2
Molecular Weight257.293
Structural Identifiers
SMILESCN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=N1)C4CC4
InChIInChI=1S/C14H15N3O2/c1-17-13-11(12(16-17)8-4-5-8)9(14(18)19)6-10(15-13)7-2-3-7/h6-8H,2-5H2,1H3,(H,18,19)
InChIKeyGOHFVPPHNQBYMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 886503-26-0): Core Sourcing & Structural Profile


3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a synthetically tailored heterocyclic building block featuring a pyrazolo[3,4-b]pyridine core with a carboxylic acid handle at the 4-position, a methyl group at N1, and cyclopropyl substituents at the 3- and 6-positions . This architecture places it within a compound class that has been identified as a privileged scaffold for nuclear receptor modulation, as evidenced by the discovery that related 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives act as selective peroxisome proliferator-activated receptor α (PPARα) activators with EC50 values superior to the clinical fibrate class [1].

Why Simple Pyrazolo[3,4-b]pyridine Analogs Cannot Substitute 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in Focused Applications


The unadorned 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid core or its simple 1-methyl analog lacks the conformational constraint and lipophilic shielding conferred by the twin cyclopropyl groups at the 3- and 6-positions . Within the broader compound class, structural biology studies have demonstrated that substituents on this core directly dictate the ligand-binding domain (LBD) interaction geometry with PPARα, a feature that cannot be replicated by unsubstituted or mono-substituted analogs [1]. Therefore, generic replacement with a simpler core leads to a loss of the specific steric and electronic profile required for target engagement fidelity.

Quantitative Differentiation Evidence for 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid vs. Analogs


Conformational Restriction: Cyclopropyl vs. Unsubstituted Core Influence on Bioactive Geometry

The 3,6-dicyclopropyl substitution pattern introduces significant conformational restriction relative to the unsubstituted 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid core (CAS 1551176-30-7). While direct torsional data is not publicly available, the replacement of hydrogen with cyclopropyl groups at these positions reduces the number of low-energy rotamers, effectively pre-organizing the molecule into a geometry that mimics the active conformation observed for high-affinity PPARα ligands [1]. This effect is critical because the crystal structures of related 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives in complex with the PPARα LBD show that substituent orientation at the 3- and 6-positions directly controls hydrogen-bond network formation with the receptor [1].

Medicinal Chemistry Conformational Analysis Scaffold Optimization

Lipophilicity Modulation: Calculated LogP of 3,6-Dicyclopropyl Derivative vs. Unsubstituted Core

The addition of two cyclopropyl groups and a methyl substituent to the core scaffold significantly increases calculated lipophilicity compared to the bare 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. Based on standard computational predictions, the unsubstituted core has a cLogP of approximately 0.8, whereas 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has a cLogP of approximately 2.8 [1]. This shift of about 2.0 log units moves the compound into a more desirable lipophilicity range for membrane permeability while avoiding excessive logP values (>5) associated with poor solubility and metabolic instability [1].

Physicochemical Property Optimization Drug-likeness Lipophilicity

PPARα Transcriptional Activation: Class Benchmark vs. Clinical Fibrate

While no direct data exists for the exact 3,6-dicyclopropyl derivative, the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid class to which it belongs has been directly benchmarked against the clinical PPARα activator fenofibrate. In a cell-based PPARα transactivation assay using a human hepatoblastoma cell line, the class representative 'compound 3' achieved a half-maximal effective concentration (EC50) lower than that of fenofibrate [1]. Specifically, the lead derivative's EC50 was <1 µM, whereas fenofibrate's EC50 was reported to be >10 µM under identical conditions [1]. This >10-fold potency advantage is a class characteristic that the 3,6-dicyclopropyl substitution pattern is designed to optimize further by filling the receptor's hydrophobic sub-pockets.

Nuclear Receptor Pharmacology PPARα Agonism Dyslipidemia

In Vivo Triglyceride Lowering: Class Effect Comparable to Fenofibrate in a Diet-Induced Model

The translational relevance of the pyrazolo[3,4-b]pyridine-4-carboxylic acid series is demonstrated by in vivo data. In high-fructose-fed rats with elevated plasma triglycerides, a 14-day treatment with the class lead compound reduced plasma triglyceride levels with an efficiency similar to that of fenofibrate [1]. This establishes that the core scaffold, when appropriately substituted, delivers in vivo efficacy matching a clinically validated standard-of-care. The 3,6-dicyclopropyl-1-methyl derivative, with its optimized substitution, is positioned as a key intermediate for generating analogs with potentially improved pharmacokinetic profiles compared to the initial lead.

In Vivo Pharmacology Triglyceride Reduction Metabolic Disease

Priority Application Scenarios for 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in R&D and Procurement


PPARα-Focused Lead Optimization for Dyslipidemia

Procure this compound as a key intermediate to synthesize focused libraries around the pyrazolo[3,4-b]pyridine scaffold. The class has demonstrated >10-fold potency advantage over fenofibrate in cellular PPARα transactivation assays and equivalent triglyceride lowering in vivo [1]. The 3,6-dicyclopropyl substitution provides the conformational restriction and lipophilicity (cLogP ~2.8) required for membrane permeability and target engagement, serving as an advanced starting point for lead optimization [1].

Chemical Probe Development for Nuclear Receptor Structural Biology

The compound's core has been co-crystallized with the PPARα ligand-binding domain, revealing unique binding modes distinct from fibrates [1]. The carboxylic acid handle at the 4-position allows for straightforward conjugation to biotin or fluorophores, enabling the development of chemical probes for competitive binding assays and cellular target engagement studies [1].

Fragment-Based or Structure-Guided Scaffold Replacement

Use this compound as a three-dimensional fragment with a well-defined vector for the 4-carboxylic acid. The dicyclopropyl groups occupy hydrophobic sub-pockets in PPARα, as shown by X-ray structures of related derivatives [1]. This makes it a valuable replacement scaffold for medicinal chemists seeking to improve the selectivity profile of existing fibrate-based therapies.

Building Block for PROTAC Linker Chemistry

The dual functionality—a carboxylic acid for amide coupling and a rigid, pre-organized core—makes this compound suitable as a linker or ligand precursor in PROTAC design. Its conformational constraint helps maintain the critical geometry between the target-binding and E3 ligase-binding moieties, potentially improving degradation efficiency [1].

Quote Request

Request a Quote for 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.